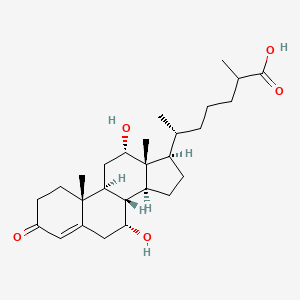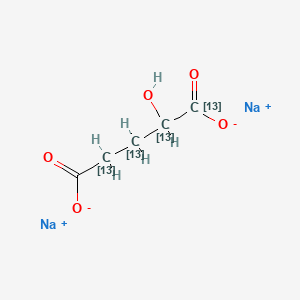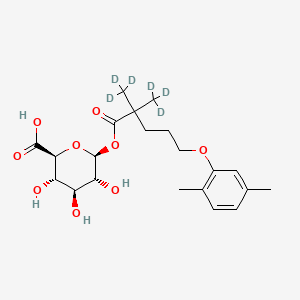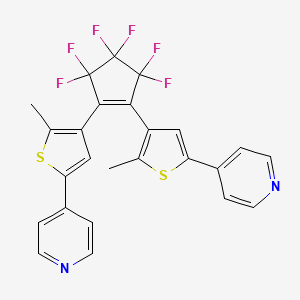
Hydroxy Saxagliptin-13C3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxy Saxagliptin-13C3 is a labeled compound of saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the management of type 2 diabetes mellitus. The compound is characterized by the incorporation of three carbon-13 isotopes, which makes it useful in various scientific research applications, particularly in pharmacokinetic and pharmacodynamic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy Saxagliptin-13C3 involves several key steps, starting from the preparation of saxagliptin intermediates. One common method includes the coupling of two amino acid derivatives in the presence of a coupling reagent, followed by dehydration and deprotection steps . The incorporation of carbon-13 isotopes is typically achieved through the use of labeled starting materials or reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This often involves the use of high-efficiency reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Hydroxy Saxagliptin-13C3 undergoes various chemical reactions, including:
Oxidation: Conversion to oxo derivatives.
Reduction: Formation of reduced metabolites.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve nucleophilic substitution reactions using reagents like sodium azide or halides.
Major Products
The major products formed from these reactions include various metabolites and derivatives of this compound, which are often studied for their pharmacological properties .
Aplicaciones Científicas De Investigación
Hydroxy Saxagliptin-13C3 is extensively used in scientific research, including:
Mecanismo De Acción
Hydroxy Saxagliptin-13C3 exerts its effects by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the compound increases the levels of active incretins, thereby enhancing insulin secretion and reducing glucagon release in a glucose-dependent manner . This mechanism helps improve glycemic control in patients with type 2 diabetes.
Comparación Con Compuestos Similares
Similar Compounds
Saxagliptin: The parent compound, also a DPP-4 inhibitor.
5-Hydroxy Saxagliptin: A major metabolite of saxagliptin with similar but less potent DPP-4 inhibitory activity.
Dapagliflozin: Another antidiabetic agent, though it works through a different mechanism by inhibiting sodium-glucose co-transporter 2 (SGLT2).
Uniqueness
Hydroxy Saxagliptin-13C3 is unique due to its labeled carbon-13 isotopes, which make it particularly valuable in research settings for tracing metabolic pathways and studying the pharmacokinetics and pharmacodynamics of saxagliptin and its metabolites .
Propiedades
Fórmula molecular |
C18H25N3O3 |
|---|---|
Peso molecular |
334.39 g/mol |
Nombre IUPAC |
(1S,3S,5S)-2-[2-amino-2-(3,5-dihydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile |
InChI |
InChI=1S/C18H25N3O3/c19-6-12-1-11-2-13(11)21(12)15(22)14(20)16-3-10-4-17(23,7-16)9-18(24,5-10)8-16/h10-14,23-24H,1-5,7-9,20H2/t10?,11-,12+,13+,14?,16?,17?,18?/m1/s1/i2+1,14+1,15+1 |
Clave InChI |
GAWUJFVQGSLSSZ-MXWQJFLCSA-N |
SMILES isomérico |
C1[C@@H]2[13CH2][C@@H]2N([C@@H]1C#N)[13C](=O)[13CH](C34CC5CC(C3)(CC(C5)(C4)O)O)N |
SMILES canónico |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)(CC(C5)(C4)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-1,1'-[2-(2,4-Difluorophenyl)-1-propene-1,3-diyl]bis-1H-1,2,4-triazole](/img/structure/B13438077.png)
![6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13438085.png)
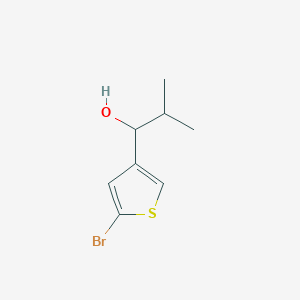

![3,3',6,6'-Tetrabromo-9,9'-spirobi[fluorene]](/img/structure/B13438112.png)
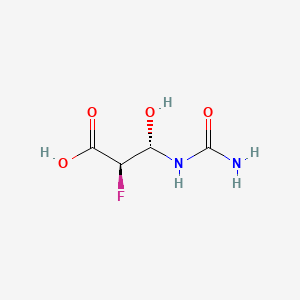

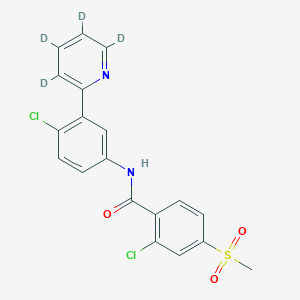
![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24E,26Z,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R)-3-methoxy-4-oxocyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13438124.png)
